1,3-Dibromo-3-methylbutane
Overview
Description
1,3-Dibromo-3-methylbutane is a chemical compound with the CAS Number: 24443-15-0. Its molecular formula is C5H10Br2 and it has a molecular weight of 229.94 .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-3-methylbutane consists of a five-carbon chain (butane) with two bromine atoms attached to the third carbon atom and a methyl group attached to the same carbon .
Physical And Chemical Properties Analysis
1,3-Dibromo-3-methylbutane has a density of 1.7±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 40.1±3.0 kJ/mol and a flash point of 58.5±17.7 °C. Its index of refraction is 1.503 .
Scientific Research Applications
Thermophysical Property Data Research
- Application Summary: 1,3-Dibromo-3-methylbutane is used in the field of physical chemistry for the study of thermophysical properties . The National Institute of Standards and Technology (NIST) has critically evaluated the thermophysical property data for this compound .
- Methods of Application: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . The properties studied include normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and viscosity among others .
- Results: The results of these studies are used to provide a comprehensive set of thermophysical property data for 1,3-Dibromo-3-methylbutane .
Synthesis of 1-(3-methylbutyl)pyrrole
- Application Summary: 1,3-Dibromo-3-methylbutane is used in the synthesis of 1-(3-methylbutyl)pyrrole .
- Methods of Application: The specific methods of synthesis are not detailed in the sources, but it typically involves a series of organic reactions .
- Results: The result is the successful synthesis of 1-(3-methylbutyl)pyrrole .
Mass Spectrometry Research
- Application Summary: 1,3-Dibromo-3-methylbutane is used in the field of analytical chemistry for mass spectrometry research .
- Methods of Application: The compound is subjected to electron ionization in a mass spectrometer, and the resulting spectrum is analyzed .
- Results: The mass spectrum provides valuable information about the molecular structure of the compound .
Extraction Solvent for Polycyclic Aromatic Hydrocarbons
- Application Summary: 1,3-Dibromo-3-methylbutane is used as an extraction solvent for the determination of polycyclic aromatic hydrocarbons in water samples .
- Methods of Application: The compound is used in a liquid-liquid microextraction procedure combined with gas chromatography .
- Results: The method allows for the efficient extraction and detection of polycyclic aromatic hydrocarbons in water samples .
Production of Pentyl Peroxy Radical
- Application Summary: 1,3-Dibromo-3-methylbutane is used in the production of pentyl peroxy radical .
- Methods of Application: The compound is subjected to direct photolysis production method .
- Results: The result is the successful production of pentyl peroxy radical .
Gas Chromatography-Mass Spectrometry
Safety And Hazards
1,3-Dibromo-3-methylbutane is considered hazardous. It can cause skin irritation and serious eye irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1,3-dibromo-3-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJFMQSXQQUJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179203 | |
Record name | Butane, 1,3-dibromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-3-methylbutane | |
CAS RN |
24443-15-0 | |
Record name | Butane, 1,3-dibromo-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024443150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,3-dibromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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